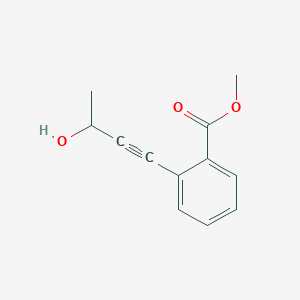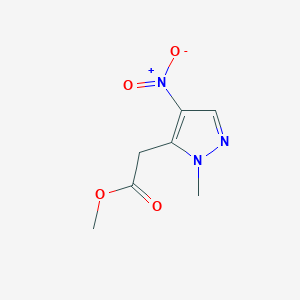
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate typically involves the reaction of 2-methyl-4-nitro-3-pyrazolecarboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Nucleophilic Addition: The pyrazole ring can participate in nucleophilic addition reactions due to the electron-deficient nature of the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Aqueous sodium hydroxide, reflux conditions.
Nucleophilic Addition: Various nucleophiles such as amines or thiols.
Major Products Formed
Reduction: 2-(2-methyl-4-amino-pyrazol-3-yl)acetate.
Hydrolysis: 2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid.
Nucleophilic Addition: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammatory and infectious diseases.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mecanismo De Acción
The mechanism of action of Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis to release the active pyrazole moiety. These interactions can modulate various biochemical pathways, including enzyme activity and receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(2-methyl-4-amino-pyrazol-3-yl)acetate: Similar structure but with an amino group instead of a nitro group.
2-(2-methyl-4-nitro-pyrazol-3-yl)acetic acid: The carboxylic acid analog of the ester.
Methyl 2-(4-nitro-1H-pyrazol-3-yl)acetate: Similar structure but with a different substitution pattern on the pyrazole ring.
Uniqueness
Methyl 2-(1-methyl-4-nitro-1H-pyrazol-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties
Propiedades
Fórmula molecular |
C7H9N3O4 |
|---|---|
Peso molecular |
199.16 g/mol |
Nombre IUPAC |
methyl 2-(2-methyl-4-nitropyrazol-3-yl)acetate |
InChI |
InChI=1S/C7H9N3O4/c1-9-5(3-7(11)14-2)6(4-8-9)10(12)13/h4H,3H2,1-2H3 |
Clave InChI |
CCGMDALZKJFINS-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)[N+](=O)[O-])CC(=O)OC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Methyl-(5-nitro-pyridin-2-yl)-amino]-propionitrile](/img/structure/B8551326.png)
![9-Cyclopropyl-6-(4-fluorophenyl)-9H-imidazo[4,5-c]pyridazine](/img/structure/B8551336.png)
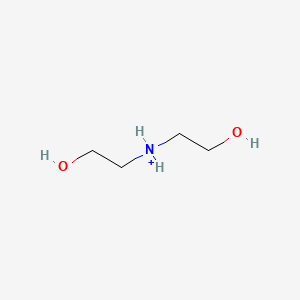
![ethyl (2R,3S)-2-[4-(cyclopentylamino)phenyl]-1-(2-fluoro-6-methylbenzoyl)piperidine-3-carboxylate](/img/structure/B8551363.png)
![4-[(5-Bromopentyl)oxy]benzophenone](/img/structure/B8551371.png)
![N-Cyclohexyl-1-ethyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B8551377.png)
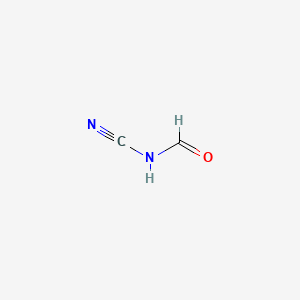
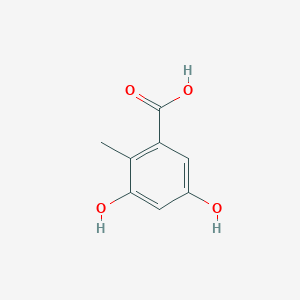

![Carbamic acid,[2-amino-4-[6-(phenylmethoxy)-3-pyridinyl]phenyl]-,1,1-dimethylethyl ester](/img/structure/B8551417.png)
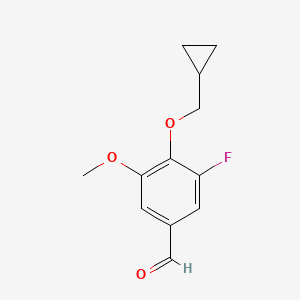
![N-[4-(2-chlorophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B8551430.png)
